molecular formula C7H7NOS B1595833 2-Sulfanylbenzamide CAS No. 5697-20-1

2-Sulfanylbenzamide

Cat. No. B1595833
CAS RN: 5697-20-1
M. Wt: 153.2 g/mol
InChI Key: RIDMSOMIFFTEJO-UHFFFAOYSA-N
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Description

2-Sulfanylbenzamide is a chemical compound with the molecular formula C7H7NOS and a molecular weight of 153.2 . It is also known by its IUPAC name, 2-sulfanylbenzamide .


Molecular Structure Analysis

The InChI code for 2-Sulfanylbenzamide is 1S/C7H7NOS/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H2,8,9) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Sulfanylbenzamide has a melting point of 145-146 degrees Celsius .

Scientific Research Applications

Enzyme Inhibition and Biological Functions

  • Carbonic Anhydrase Inhibition : Novel sulfonamide derivatives, including 2-sulfanylbenzamide analogs, show inhibitory effects on carbonic anhydrase isozymes, impacting processes like bicarbonate ion synthesis from carbon dioxide and water (Gokcen et al., 2016).

Chemical and Physical Properties

  • Structural Characterization and Thermal Properties : Sulfanilamide derivatives, structurally similar to 2-sulfanylbenzamide, have been analyzed for their conformation, thermal properties, and crystal structures, revealing insights into their stability and interactions (Lahtinen et al., 2014).

Medical and Therapeutic Applications

  • Potential in Antimicrobial Studies : Research on sulfonamide derivatives, including compounds related to 2-sulfanylbenzamide, indicates potential for antibacterial and antifungal activities, although effectiveness varies across different bacterial and fungal strains (Mastrolorenzo et al., 2000).

Drug Delivery and Biomaterials

  • Controlled Release for Therapeutic Agents : Studies demonstrate the use of polymeric carriers incorporating sulfanylbenzamide analogs for the controlled release of therapeutic agents, enhancing treatment effectiveness (Lee et al., 2021).

Analytical and Diagnostic Applications

  • Fluorescent Probe Study : Fluorescent probe techniques have been employed to study drug interactions involving sulfonamide compounds, providing insights into their binding mechanisms and potential diagnostic applications (Hsiao et al., 1977).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of 2-Sulfanylbenzamide .

Future Directions

The study mentioned earlier suggests that sulfanylbenzamide thioesters could be further developed as a new type of drug to treat HIV infection . This indicates a potential future direction for the use of 2-Sulfanylbenzamide.

properties

IUPAC Name

2-sulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDMSOMIFFTEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325633
Record name 2-sulfanylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Sulfanylbenzamide

CAS RN

5697-20-1
Record name NSC514219
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514219
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-sulfanylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-sulfanylbenzamide
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Synthesis routes and methods

Procedure details

An amount of 1.94 g of the compound of Example 1 was dissolved in 50 ml of ammonia saturated methanol, the solution was stirred at room temperature for 20 minutes, the methanol was evaporated, and an aqueous citric acid solution added followed by an extraction with ethyl acetate. After washing with aqueous sodium chloride, the mixture was dried over anhydrous magnesium sulfate, the ethyl acetate solution was concentrated, and the residue developed with methylene chloridemethanol (97:3) by silica gel column chromatography to obtain 1.63 g of the desired compound (yield 99.0%).
Name
compound
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
CC Hsieh, HM Lee, YC Horng - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
In the title compound, C14H13NOS2, the S atom with the methyl group is involved in an intramolecular hydrogen bond with the amido H atom. In the crystal, the sulfanyl H atoms form …
Number of citations: 9 scripts.iucr.org
LH Zhai, LH Guo, YH Luo, Y Ling… - … Process Research & …, 2015 - ACS Publications
… Under nitrogen protection, the organic phase was separated, dried, and concentrated to provide N-methyl-2-sulfanylbenzamide (compound C) as a gray solid (427.5 g in 89% yield with …
Number of citations: 18 pubs.acs.org
P Nagy, A Csámpai, D Szabó, J Varga… - Journal of the …, 2001 - pubs.rsc.org
… N-Methyl-2-sulfanylbenzamide (21). To boiling thionyl chloride (330 cm 3 , 4.55 mol) 2,2′-dithiobenzoic acid 19 (180 g, 0.587 mol) was added in small portions, then the reaction …
Number of citations: 22 pubs.rsc.org
DW Brown, M Sainsbury - thieme-connect.com
… , or carbamimidoyl-substituted 34 (X = NEt) aryl disulfides cyclize to give 3-substituted 1,2-benzisothiazoles 35 in methanol solution, but these are accompanied by 2-sulfanylbenzamide …
Number of citations: 0 www.thieme-connect.com
R Indriatie, M Masruri - Journal of Pure & Applied …, 2023 - search.ebscohost.com
Staphylococcus aureus causes many severe diseases, such as meningitis, lung infection, and hematogenous osteomyelitis. The prolonged use of antibiotic drugs leads to antimicrobial …
Number of citations: 0 search.ebscohost.com
EM Campi, WR Jackson… - Australian journal of …, 1997 - CSIRO Publishing
… 1H nmr analysis showed a mixture of starting material, 2-sulfanylbenzamide, 2-(3 formylpropylthio)benzamide (12) and 2-(2 -formylpropylthio)benzamide (8) in the ratio 52:40:5:3. …
Number of citations: 6 www.publish.csiro.au

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